molecular formula C26H22F2N2O3S B2389811 6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892761-31-8

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one

Cat. No. B2389811
CAS RN: 892761-31-8
M. Wt: 480.53
InChI Key: CHCDXWKDNNINHG-UHFFFAOYSA-N
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Description

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H22F2N2O3S and its molecular weight is 480.53. The purity is usually 95%.
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Scientific Research Applications

PET Imaging of Neurofibrillary Tangles

A notable application of similar fluorine-18-labelled compounds, such as [18 F]MK-6240, is in positron emission tomography (PET) imaging for the detection of human neurofibrillary tangles, which are comprised of aggregated tau protein. The synthesis process of [18 F]MK-6240 involves a fully automated 2-step radiosynthesis, indicating its potential for widespread clinical research use due to its validation for human PET studies under Current Good Manufacturing Practices (Collier et al., 2017)(Collier et al., 2017).

Enzyme Inhibition Studies

Compounds with structural similarities have been explored for their inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT). This research revealed the potential for certain 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to act as highly potent and selective inhibitors of PNMT, providing insights into their applications in targeting specific enzyme activities (Grunewald et al., 2006)(Grunewald et al., 2006).

Interaction with Human Serum Albumin

The interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) have been studied, revealing that these compounds can induce conformation and secondary structure changes in HSA. This interaction suggests potential applications in understanding how such compounds could affect the pharmacokinetics and pharmacodynamics of drugs by binding to HSA (Wang et al., 2016)(Wang et al., 2016).

Antibacterial Agents

Arylfluoroquinolones, characterized by a fluorine atom at the 6-position, have shown significant in vitro antibacterial potency. These findings underscore the potential of such compounds in developing new antibacterial agents, especially those with substituted phenyl groups at the 1-position and substituted amino groups at the 7-position (Chu et al., 1985)(Chu et al., 1985).

Mechanism of Action

Target of Action

The primary target of this compound is the κ (kappa) opioid receptor (KOR) . The KOR is a type of opioid receptor in the brain that plays a key role in pain perception, mood regulation, and stress response.

Mode of Action

This compound acts as a potent and selective antagonist of the KOR . It binds to the KOR with high affinity, blocking the receptor’s interaction with its natural ligands. This prevents the activation of the receptor and inhibits the downstream signaling pathways .

Biochemical Pathways

The KOR is part of the opioid receptor family, which is involved in various biochemical pathways. When the KOR is blocked by this compound, it disrupts the normal functioning of these pathways. This can lead to changes in pain perception, mood, and stress response .

Pharmacokinetics

The compound is brain-penetrant and orally active . It is soluble in DMSO, indicating that it may have good bioavailability . .

Result of Action

In vivo studies have shown that this compound can reverse the antinociceptive efficacy of κ agonists, decrease immobility time, and prevent enhanced alcohol consumption among mice subjected to stress by forced swimming . These results suggest that it may have potential therapeutic applications in conditions related to pain, mood disorders, and substance abuse.

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N2O3S/c27-19-8-6-7-18(13-19)16-30-17-25(34(32,33)20-9-2-1-3-10-20)26(31)21-14-22(28)24(15-23(21)30)29-11-4-5-12-29/h1-3,6-10,13-15,17H,4-5,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCDXWKDNNINHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.